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Compound of Interest

Compound Name: GS-829845

Cat. No.: B2794753 Get Quote

GS-829845, the principal active metabolite of the Janus kinase 1 (JAK1) inhibitor Filgotinib

(formerly GLPG0634), plays a significant role in the therapeutic efficacy of its parent

compound. This guide provides a comprehensive overview of the kinase selectivity profile of

GS-829845, offering a valuable resource for researchers, scientists, and professionals in drug

development. While extensive quantitative data from broad kinase panel screening against

hundreds of kinases is not publicly available for GS-829845, this document synthesizes the

existing data on its selectivity for JAK family members and outlines the experimental

methodologies employed for such characterization.

Comparative Selectivity of GS-829845 against JAK
Kinases
GS-829845 exhibits a preferential inhibition of JAK1, a profile that is qualitatively similar to its

parent compound, Filgotinib.[1][2] However, its potency is approximately 10-fold lower than that

of Filgotinib.[3][4][5] Studies have demonstrated that both Filgotinib and GS-829845 show a

significant selective inhibition of JAK1 over other members of the JAK family, namely JAK2,

JAK3, and TYK2.

One study reported an approximately 30-fold selective inhibition of JAK1 over JAK2-dependent

signaling for both Filgotinib and its metabolite in cellular assays. This selectivity is a key

characteristic, as the differential inhibition of JAK family members can influence the overall

safety and efficacy profile of the therapeutic agent.
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Kinase Target
GS-829845
Potency/Selectivity

Other JAK Inhibitors (for
context)

JAK1 Preferential Inhibitor
Filgotinib (approx. 10-fold more

potent)

JAK2
Approx. 30-fold less potent

inhibition compared to JAK1

Varying degrees of inhibition

by other JAK inhibitors

JAK3 Selective over JAK3
Varying degrees of inhibition

by other JAK inhibitors

TYK2 Selective over TYK2
Varying degrees of inhibition

by other JAK inhibitors

Broad Kinase Panel Data not publicly available -

Note: The table summarizes the currently available selectivity information for GS-829845. A

comprehensive kinase panel screening with IC50 values against a wide range of kinases has

not been published.

Experimental Protocols for Determining Kinase
Selectivity
The selectivity of JAK inhibitors like GS-829845 is typically determined through a combination

of biochemical and cellular assays. Based on the available literature for Filgotinib and its

metabolite, the following methodologies are commonly employed:

1. Biochemical Assays: These assays directly measure the inhibitory activity of the compound

on purified kinase enzymes. Common formats include:

Radiometric Assays: These assays measure the transfer of a radiolabeled phosphate group
from ATP to a substrate peptide or protein.
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of
ATP remaining in the reaction, which is inversely proportional to kinase activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays
measure the phosphorylation of a substrate by detecting the proximity of a donor and
acceptor fluorophore.
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2. Cellular Assays: These assays assess the inhibitory effect of the compound on signaling

pathways within a cellular context. For JAK inhibitors, a key assay is the STAT Phosphorylation

Assay:

Principle: This assay measures the phosphorylation of Signal Transducer and Activator of
Transcription (STAT) proteins, which are downstream targets of JAK kinases.
Methodology:

Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are treated with the
test compound (e.g., GS-829845).
Specific cytokines are used to stimulate different JAK-STAT pathways (e.g., IL-6 for
JAK1/JAK2, GM-CSF for JAK2).
The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies
specific for the phosphorylated form of STAT proteins (pSTAT).
The levels of pSTAT are quantified using flow cytometry.

Selectivity Determination: By comparing the inhibition of pSTAT in response to different
cytokine stimuli, the selectivity of the compound for different JAK kinases can be determined.

Visualizing the JAK-STAT Signaling Pathway and
Experimental Workflow
To further elucidate the mechanism of action and the methods for selectivity profiling, the

following diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b2794753?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell MembraneCytoplasm

Nucleus

Cytokine Receptor

JAK1

Activation

STAT

Phosphorylation

pSTAT

Gene Transcription

Translocation

GS-829845

Inhibition

Cytokine

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Selectivity Profiling Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b2794753?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/281257208_AB0494_Filgotinib_GLPG0634_a_Selective_JAK1_Inhibitor_Shows_Similar_PK_and_PD_Profiles_in_Japanese_and_Caucasian_Healthy_Volunteers
https://www.researchgate.net/publication/360972841_Filgotinib_A_Clinical_Pharmacology_Review
https://www.medchemexpress.com/gs-829845.html
https://www.researchgate.net/figure/Summary-of-filgotinib-and-metabolite-steady-state-pharmacokinetic-parameters-and_tbl2_326898177
https://www.glpbio.com/gs-829845.html
https://www.benchchem.com/product/b2794753#selectivity-profiling-of-gs-829845-against-other-kinases
https://www.benchchem.com/product/b2794753#selectivity-profiling-of-gs-829845-against-other-kinases
https://www.benchchem.com/product/b2794753#selectivity-profiling-of-gs-829845-against-other-kinases
https://www.benchchem.com/product/b2794753#selectivity-profiling-of-gs-829845-against-other-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2794753?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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